Pyridine, 2-azido-5-nitro-, 1-oxide
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Overview
Description
Pyridine, 2-azido-5-nitro-, 1-oxide is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound is characterized by the presence of an azido group (-N₃) at the 2-position, a nitro group (-NO₂) at the 5-position, and an oxide group (-O) at the 1-position of the pyridine ring. These functional groups impart unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-azido-5-nitro-, 1-oxide typically involves the nitration of pyridine followed by azidation and oxidation reactions. One common method involves the nitration of pyridine using a mixture of sulfuric acid and nitric acid at elevated temperatures to introduce the nitro group at the desired position . The resulting nitropyridine is then subjected to azidation using sodium azide in the presence of a suitable solvent . Finally, the compound is oxidized to form the 1-oxide derivative using oxidizing agents such as peracids .
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic processes and continuous flow reactors to ensure high yields and purity. The nitration and azidation steps can be optimized using catalysts and controlled reaction conditions to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-azido-5-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group or the azido group to an amine.
Substitution: The azido and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Peracids are commonly used as oxidizing agents.
Reduction: Reducing agents such as tin hydrides or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the azido or nitro groups under mild conditions.
Major Products Formed
Scientific Research Applications
Pyridine, 2-azido-5-nitro-, 1-oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of pyridine, 2-azido-5-nitro-, 1-oxide involves its interaction with molecular targets and pathways within biological systems. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules . The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species and subsequent biological effects . The compound’s ability to form complexes with metal ions also contributes to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 4-nitro-, 1-oxide: Similar structure but with the nitro group at the 4-position.
2-Azidopyridine 1-oxide: Lacks the nitro group, only has the azido and oxide groups.
4-Azido-3,5-dinitropyridine: Contains multiple nitro groups and an azido group.
Uniqueness
Pyridine, 2-azido-5-nitro-, 1-oxide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activities. The combination of azido, nitro, and oxide groups in a single molecule allows for diverse chemical transformations and applications in various fields of research .
Properties
CAS No. |
57097-38-8 |
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Molecular Formula |
C5H3N5O3 |
Molecular Weight |
181.11 g/mol |
IUPAC Name |
2-azido-5-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3N5O3/c6-8-7-5-2-1-4(10(12)13)3-9(5)11/h1-3H |
InChI Key |
CZKIKKMXIYHXLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=[N+](C=C1[N+](=O)[O-])[O-])N=[N+]=[N-] |
Origin of Product |
United States |
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